4-formylbenzenesulfonyl Chloride
CAS No.: 85822-16-8
Cat. No.: VC7177074
Molecular Formula: C7H5ClO3S
Molecular Weight: 204.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85822-16-8 |
|---|---|
| Molecular Formula | C7H5ClO3S |
| Molecular Weight | 204.62 |
| IUPAC Name | 4-formylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H |
| Standard InChI Key | MSWSPWGBDIQKKR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)Cl |
Introduction
4-Formylbenzenesulfonyl chloride, also known as p-formylbenzenesulfonyl chloride, is a chemical compound with the CAS registry number 85822-16-8. It belongs to the sulfonylhalide category, with a molecular formula of C7H5ClO3S and a molecular weight of 204.63 g/mol . This compound is used in various chemical reactions due to its reactive sulfonyl chloride group and the formyl group, which can participate in further transformations.
Chemical Reactions and Applications
4-Formylbenzenesulfonyl chloride is a versatile reagent in organic synthesis. It can react with various substrates to form new compounds. For example, it can react with 4-methoxyphenol to produce 4-formyl-benzenesulfonic acid 4-methoxy-phenyl ester. This reaction typically involves the use of a base like triethylamine (Et3N) and a solvent such as chloroform (CHCl3), with a yield of about 85% over 9 hours .
Another application involves its use in the synthesis of complex molecules, such as in the preparation of sulfonamides. For instance, it can be used to introduce a sulfonyl group into a target molecule, which is crucial for the development of pharmaceuticals and other bioactive compounds .
Safety and Handling
Given its potential to cause severe skin burns and eye damage, handling 4-formylbenzenesulfonyl chloride requires caution. It is classified with the GHS hazard statement H314, indicating that it causes severe skin burns and eye damage . Therefore, protective clothing, gloves, and eye/face protection are essential when working with this compound. In case of eye contact, immediate rinsing with plenty of water and seeking medical advice are recommended .
Research Findings and Future Directions
Research on 4-formylbenzenesulfonyl chloride is primarily focused on its synthetic applications. Its ability to participate in various organic reactions makes it a valuable tool in the development of new compounds with potential biological activities. For example, derivatives of sulfonamides have shown promise in antimicrobial and anticancer applications .
Future research directions may involve exploring its reactivity with different substrates to create novel compounds with enhanced biological properties. Additionally, optimizing reaction conditions to improve yields and reduce environmental impact could be a significant area of study.
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